Cas no 2228530-34-3 (O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine)
O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine
- O-[2-(1H-indol-5-yl)-2-methylpropyl]hydroxylamine
- EN300-1791851
- 2228530-34-3
-
- Inchi: 1S/C12H16N2O/c1-12(2,8-15-13)10-3-4-11-9(7-10)5-6-14-11/h3-7,14H,8,13H2,1-2H3
- InChI Key: UTERONRXCLAMGN-UHFFFAOYSA-N
- SMILES: O(CC(C)(C)C1C=CC2=C(C=CN2)C=1)N
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 51Ų
O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791851-0.05g |
O-[2-(1H-indol-5-yl)-2-methylpropyl]hydroxylamine |
2228530-34-3 | 0.05g |
$1224.0 | 2023-09-19 | ||
| Enamine | EN300-1791851-0.1g |
O-[2-(1H-indol-5-yl)-2-methylpropyl]hydroxylamine |
2228530-34-3 | 0.1g |
$1283.0 | 2023-09-19 | ||
| Enamine | EN300-1791851-0.25g |
O-[2-(1H-indol-5-yl)-2-methylpropyl]hydroxylamine |
2228530-34-3 | 0.25g |
$1341.0 | 2023-09-19 | ||
| Enamine | EN300-1791851-0.5g |
O-[2-(1H-indol-5-yl)-2-methylpropyl]hydroxylamine |
2228530-34-3 | 0.5g |
$1399.0 | 2023-09-19 | ||
| Enamine | EN300-1791851-1.0g |
O-[2-(1H-indol-5-yl)-2-methylpropyl]hydroxylamine |
2228530-34-3 | 1g |
$1458.0 | 2023-06-02 | ||
| Enamine | EN300-1791851-2.5g |
O-[2-(1H-indol-5-yl)-2-methylpropyl]hydroxylamine |
2228530-34-3 | 2.5g |
$2856.0 | 2023-09-19 | ||
| Enamine | EN300-1791851-5.0g |
O-[2-(1H-indol-5-yl)-2-methylpropyl]hydroxylamine |
2228530-34-3 | 5g |
$4226.0 | 2023-06-02 | ||
| Enamine | EN300-1791851-10.0g |
O-[2-(1H-indol-5-yl)-2-methylpropyl]hydroxylamine |
2228530-34-3 | 10g |
$6266.0 | 2023-06-02 | ||
| Enamine | EN300-1791851-1g |
O-[2-(1H-indol-5-yl)-2-methylpropyl]hydroxylamine |
2228530-34-3 | 1g |
$1458.0 | 2023-09-19 | ||
| Enamine | EN300-1791851-5g |
O-[2-(1H-indol-5-yl)-2-methylpropyl]hydroxylamine |
2228530-34-3 | 5g |
$4226.0 | 2023-09-19 |
O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine
O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine: A Comprehensive Overview
O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine, also known by its CAS number 2228530-34-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of indole derivatives, which are well-known for their diverse biological activities and structural versatility. The name itself is a testament to its unique structure, combining the indole moiety with a hydroxylamine group in a specific configuration that imparts distinct chemical and biological properties.
The molecular structure of O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine is characterized by an indole ring system attached to a hydroxylamine group via a 2-methylpropyl chain. This arrangement not only influences its physical properties but also plays a crucial role in its interactions with biological systems. Recent studies have highlighted the importance of such structural features in determining the compound's bioavailability, stability, and potential therapeutic applications.
One of the most notable aspects of this compound is its synthesis. Researchers have developed various methods to synthesize O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine, each with its own advantages and challenges. For instance, some approaches involve the use of hydroxylamine derivatives as starting materials, while others utilize more complex multi-step reactions to achieve the desired product. The optimization of these synthetic pathways has been a focal point of recent investigations, with a particular emphasis on improving yield and purity while minimizing environmental impact.
The physical and chemical properties of O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine are equally intriguing. Its melting point, boiling point, and solubility characteristics have been extensively studied, providing valuable insights into its behavior under different conditions. These properties are not only critical for its characterization but also for its potential applications in drug delivery systems and other industrial processes. Moreover, the compound's reactivity towards various functional groups has opened up new avenues for exploring its role in chemical transformations.
In terms of biological activity, O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine has demonstrated promising results in several assays. For example, studies have shown that it exhibits potent antioxidant activity, making it a potential candidate for use in combating oxidative stress-related diseases. Additionally, preliminary experiments suggest that this compound may possess anti-inflammatory properties, further underscoring its potential as a therapeutic agent.
The application of O-2-(1H-indol-5-yl)-2-methylpropylhydroxylamine extends beyond pharmacology into other areas such as material science and environmental chemistry. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in catalytic processes. Furthermore, recent advancements in green chemistry have highlighted the compound's potential as an eco-friendly alternative to traditional reagents in organic synthesis.
In conclusion, O-2-(1H-indol
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